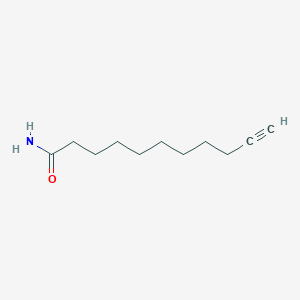

10-Undecynoic acid amide

Descripción

10-Undecynoic acid amide (C₁₁H₁₉NO), a derivative of 10-undecynoic acid (C₁₁H₂₀O₂), is a monounsaturated fatty acid amide characterized by a terminal alkyne group and an amide functional group. Its molecular structure enables unique reactivity and applications in organic synthesis, surface functionalization, and pharmaceutical research. The compound’s CAS number (112-38-9) and molecular weight (184.28 g/mol) align with its parent acid, 10-undecynoic acid, but the substitution of the carboxylic acid group with an amide modifies its physicochemical and biological properties .

Key applications include its use as a precursor in synthesizing amino acids like 11-aminoundecanoic acid and its role in surface functionalization studies, where it forms monolayers on silicon surfaces for controlled molecular assembly . Its safety profile indicates hazards such as skin, eye, and respiratory irritation, necessitating stringent handling protocols .

Propiedades

Fórmula molecular |

C11H19NO |

|---|---|

Peso molecular |

181.27 g/mol |

Nombre IUPAC |

undec-10-ynamide |

InChI |

InChI=1S/C11H19NO/c1-2-3-4-5-6-7-8-9-10-11(12)13/h1H,3-10H2,(H2,12,13) |

Clave InChI |

YHBMHZJVJIENBK-UHFFFAOYSA-N |

SMILES canónico |

C#CCCCCCCCCC(=O)N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Properties

| Compound | Molecular Formula | Functional Groups | Key Applications | CAS Number |

|---|---|---|---|---|

| 10-Undecynoic acid amide | C₁₁H₁₉NO | Alkyne, amide | Surface functionalization, drug synthesis | 112-38-9 |

| 10-Undecylenic acid | C₁₁H₂₀O₂ | Carboxylic acid, alkene | Food additives, antifungal agents | 112-38-9 |

| Carpro-AM1 | C₁₈H₂₄ClNO₂ | Amide, aryl chloride | FAAH/COX inhibition | Not provided |

| 2-Amino-hex-5-enoic acid amide | C₆H₁₀N₂O | Amide, alkene, amine | Peptide synthesis | Not provided |

Notes:

- 10-Undecylenic acid shares the carbon backbone with 10-undecynoic acid amide but differs in functional groups (carboxylic acid vs. amide) and unsaturation (alkene vs. alkyne). This results in divergent reactivity: the carboxylic acid facilitates salt formation, while the amide enhances hydrogen bonding and stability .

- Carpro-AM1, a carprofen-derived amide, exhibits dual FAAH/COX inhibition (IC₅₀ = 94 nM for FAAH) due to its aryl chloride group, which enhances target binding compared to 10-undecynoic acid amide’s aliphatic structure .

- 2-Amino-hex-5-enoic acid amide features a shorter carbon chain and additional amine group, making it suitable for peptide modifications rather than surface chemistry .

Key Findings :

- 10-Undecynoic acid amide lacks direct enzyme inhibition data but shares aquatic toxicity risks (acute/chronic) with its parent acid, 10-undecylenic acid, due to persistent aliphatic chains .

- Carpro-AM1 demonstrates potent, reversible FAAH inhibition (IC₅₀ = 94 nM) and COX-1/COX-2 modulation, surpassing non-amide NSAIDs like carprofen by 2–3 orders of magnitude .

- 10-Undecylenic acid is regulated under Prop. 65 (California) for reproductive toxicity risks, whereas its amide derivative lacks such classification .

Table 3: Application-Specific Performance

| Compound | Surface Functionalization Efficiency | Synthetic Yield (11-Aminoundecanoic Acid) | Thermal Stability |

|---|---|---|---|

| 10-Undecynoic acid amide | High (monolayer thickness ~1.5 nm) | 85–90% (via aminolysis) | Stable ≤200°C |

| 10-Undecylenic acid | Moderate (requires ester derivatives) | 70–75% (via oxidation) | Degrades at 150°C |

Insights :

- 10-Undecynoic acid amide forms well-ordered monolayers on silicon (1.5 nm thickness) via alkyne-Si bonding, outperforming methyl 10-undecenoate (1.1 nm) in surface coverage .

- In synthesizing 11-aminoundecanoic acid, the amide derivative achieves higher yields (85–90%) than the acid precursor due to streamlined aminolysis reactions .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.